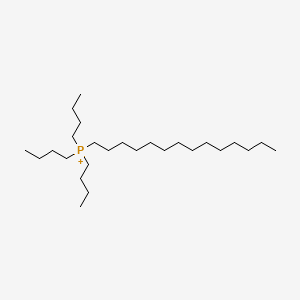
Tributyltetradecylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltetradecylphosphonium is a quaternary phosphonium salt with the chemical formula C26H56P. It is known for its use as a cationic surfactant and has applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its effectiveness in flotation processes, where it helps in the separation of minerals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyltetradecylphosphonium chloride can be synthesized using 1-n-octadecane chloride and tri-n-butylphosphine as the main raw materials. The process involves the following steps:
Preparation of Crude Product: The raw materials are reacted in the presence of N, N-dimethylformamide as a solvent and nitrogen gas as a protective gas.
Vacuum Filtration: The crude product is then subjected to vacuum filtration.
Extraction: The filtered product is extracted using n-hexane as an extracting agent.
Drying: Finally, the product is dried in a vacuum drying oven.
Industrial Production Methods
In industrial settings, the preparation method involves dissolving tributylphosphine and an alkyl halide in a mixed solvent consisting of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to generate this compound chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltetradecylphosphonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions.
Substitution: It is involved in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various halides. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium oxides, while substitution reactions can produce various substituted phosphonium compounds .
Applications De Recherche Scientifique
Tributyltetradecylphosphonium has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in water treatment processes and as a fine chemical intermediate.
Mécanisme D'action
The mechanism of action of tributyltetradecylphosphonium involves its interaction with cellular components. For instance, in biological systems, it can cause mitochondrial dysfunction by affecting the levels of adenosine triphosphate (ATP), superoxide dismutase (SOD), and lipid hydroperoxides (LPO). These interactions lead to compromised cell viability and function .
Comparaison Avec Des Composés Similaires
Tributyltetradecylphosphonium can be compared with other quaternary phosphonium salts and quaternary ammonium salts. Similar compounds include:
Dodecyl triethyl ammonium chloride: Both compounds are used as flotation collectors, but this compound has shown stronger collecting power and better selectivity.
Trihexyltetradecylphosphonium chloride: Another quaternary phosphonium salt with similar applications but different alkyl chain lengths and properties.
This compound stands out due to its unique combination of properties, making it highly effective in specific applications such as mineral flotation and biocidal activity.
Propriétés
IUPAC Name |
tributyl(tetradecyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4/h5-26H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRTSYWJMECAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56P+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047995 |
Source


|
| Record name | Tributyltetradecylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91582-83-1 |
Source


|
| Record name | Tributyltetradecylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)




![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)




